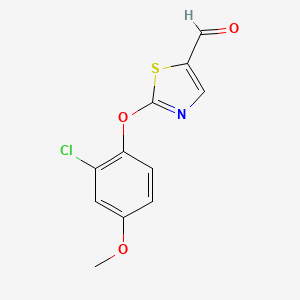
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate is a complex organic compound that features an indole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the indole ring system. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such compounds. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert certain functional groups into their reduced forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 2-[{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}(methyl)amino]-6-methoxyisonicotinate
Uniqueness
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate is unique due to its indole core structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C18H24N2O4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
methyl 1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-2-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)19-10-7-11-20-14-9-6-5-8-13(14)12-15(20)16(21)23-4/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,19,22) |
Clé InChI |
NQIVNDLDOAINFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCN1C2=CC=CC=C2C=C1C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1,3-Dithian-2-yl]-5-nitrobenzyl alcohol](/img/structure/B8429573.png)

![4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylic acid](/img/structure/B8429576.png)






![2-(3-Chlorophenyl)-N-(1-methylethyl)-4-oxo-6-[3-(1-piperidinyl)propoxy]-3(4H)-quinazolineacetamide](/img/structure/B8429623.png)

![Isopropyl 4-[(6-chloro-5-methoxypyrimidin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B8429644.png)
